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Introduction
Enamides are valuable synthetic intermediates in organic chemistry, serving as precursors to a

variety of nitrogen-containing compounds, including chiral amines and heterocyclic scaffolds

found in numerous natural products and pharmaceuticals.[1][2] Traditionally, the synthesis of

enamides has relied on methods involving pre-functionalized substrates.[1] A more direct and

atom-economical approach is the N-dehydrogenation of readily available amides.[3] This

document provides detailed protocols and application notes for a novel, one-step synthesis of

enamides from amides via electrophilic activation, a method that has recently emerged as a

powerful tool for this transformation.[3][4][5]

The protocol highlighted herein, developed by Maulide and colleagues, employs the

combination of triflic anhydride (Tf₂O) as an electrophilic activator and an oxidant, and a strong,

non-nucleophilic base, lithium hexamethyldisilazide (LiHMDS).[4][5][6] This method is

characterized by its simple setup, broad substrate scope, and operational simplicity.[5][6]

Reaction Principle and Mechanism
The synthesis proceeds through the electrophilic activation of the amide carbonyl by triflic

anhydride. This activation dramatically increases the acidity of the N-α-hydrogen, facilitating its

abstraction by a strong, non-nucleophilic base like LiHMDS.[4][7] This is followed by an

elimination sequence to furnish the enamide product.[4]
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A proposed mechanism involves the initial activation of the amide with Tf₂O to form a highly

electrophilic iminium triflate intermediate.[3] This intermediate's enhanced acidity at the N-α

position allows for deprotonation by LiHMDS, leading to the formation of the enamide and a

triflinate byproduct.[4]
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This section provides a detailed, step-by-step protocol for the synthesis of enamides via

electrophilic amide activation.

General Procedure for Enamide Synthesis[8][9]
Materials:

Amide substrate (1.0 eq.)

Anhydrous diethyl ether (Et₂O)

Lithium hexamethyldisilazide (LiHMDS) (1 M solution in THF, 4.8 eq.)

Trifluoromethanesulfonic anhydride (Tf₂O) (2.4 eq.)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Dichloromethane (CH₂Cl₂)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel (pre-treated with NEt₃/Et₂O)

Equipment:

Flame-dried Schlenk flask with a magnetic stir bar

Syringes

Dry ice/acetone bath (-94 °C)

Separatory funnel

Rotary evaporator

Flash column chromatography setup
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Start

Dissolve amide (1.0 eq.)
in anhydrous Et₂O in a

flame-dried Schlenk flask.

Cool the solution to -94 °C
(dry ice/acetone bath).

Slowly add LiHMDS (4.8 eq.)
and stir for 10 min.

Add Tf₂O (2.4 eq.) dropwise
with vigorous stirring.

Stir for 30 min at -94 °C.

Quench with saturated
aqueous NH₄Cl.

Extract with CH₂Cl₂ (3x).

Combine organic phases and
dry over anhydrous MgSO₄.

Remove solvent under
reduced pressure.

Purify by flash column
chromatography on

NEt₃-treated silica gel.

Obtain Pure Enamide
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the

amide substrate (0.30 mmol, 1.0 eq.) in anhydrous diethyl ether (1.5 mL).

Cooling: Cool the solution to -94 °C using a dry ice/acetone bath.

Base Addition: Slowly add LiHMDS (1.44 mL of a 1 M solution in THF, 1.44 mmol, 4.8 eq.) to

the cooled solution over approximately 20 seconds. Stir the resulting mixture for 10 minutes.

Activator Addition: With vigorous stirring, add triflic anhydride (121 µL, 0.72 mmol, 2.4 eq.)

dropwise over 1 minute. Caution: This addition is critical and requires vigorous stirring.

Reaction Time: Stir the reaction mixture for 30 minutes at -94 °C.

Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 10 mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, and

remove the solvent under reduced pressure.

Purification: Purify the crude product by flash column chromatography. Note: Enamides can

be unstable on silica gel. It is recommended to pre-treat the silica gel with a mixture of

NEt₃/Et₂O (1:9) and then air-dry it before use.[8]

Substrate Scope and Quantitative Data
The developed method demonstrates a broad substrate scope, accommodating various N-alkyl

and N-aryl amides. Below is a summary of representative examples with their corresponding

yields.

Table 1: Synthesis of Enamides from Cyclic Amides[1]
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Entry Amide Substrate Product Yield (%)

1 N-Benzoylpyrrolidine
N-(1-

Phenylvinyl)pyrrolidine
89

2 N-Benzoylpiperidine
N-(1-

Phenylvinyl)piperidine
82

3 N-Benzoylmorpholine

4-(1-

Phenylvinyl)morpholin

e

75

4
N-Benzoyl-1,2,3,4-

tetrahydroisoquinoline

2-(1-

Phenylvinyl)-1,2,3,4-

tetrahydroisoquinoline

68

Reaction conditions: amide (0.30 mmol), LiHMDS (4.8 eq.), Tf₂O (2.4 eq.), Et₂O, -94 °C, 30

min. Isolated yields.

Table 2: Synthesis of Enamides from Acyclic Amides[1]
Entry

Amide
Substrate

Product Yield (%) E/Z Ratio

1

N-Benzyl-N-

methylbenzamid

e

N-Methyl-N-(1-

phenylvinyl)benz

enemethanamine

72 >20:1

2
N-Butyl-N-

ethylbenzamide

(E)-N-Butyl-N-(1-

phenylvinyl)etha

namine

49 >20:1

3

N,N-

Dibutylbenzamid

e

(E)-N-Butyl-N-(1-

phenylvinyl)buta

n-1-amine

55 >20:1

Reaction conditions: amide (0.30 mmol), LiHMDS (4.8 eq.), Tf₂O (2.4 eq.), Et₂O, -94 °C, 30

min. Isolated yields.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7942871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications of Synthesized Enamides
The enamide products obtained from this protocol are versatile building blocks for various

chemical transformations.[4] Their synthetic utility has been demonstrated in a range of

downstream reactions, including:

Cycloaddition Reactions: Enamides can participate in inverse electron-demand Diels-Alder

reactions and [2+2] cycloadditions.[1][4]

Ring Deconstruction: Oxidative fluorination can lead to ring-opened, fluorinated acyclic

amines.[1][4]

Fischer Indole Synthesis-type Reactions: This allows for the synthesis of complex

heterocyclic structures.[1][4]

Troubleshooting and Safety Considerations
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is

flame-dried and reagents are anhydrous.

Low Temperature: Maintaining a low temperature (-94 °C) is crucial for the success of the

reaction.

Vigorous Stirring: Vigorous stirring during the addition of Tf₂O is essential to prevent

localized side reactions.[8]

Silica Gel Instability: The instability of enamides on silica gel can lead to lower yields during

purification. Pre-treatment of the silica gel with a triethylamine solution is highly

recommended.[8][9]

Safety: Triflic anhydride is corrosive and reacts violently with water. LiHMDS is a strong

base. Handle these reagents with appropriate personal protective equipment in a well-

ventilated fume hood.

Conclusion
The direct synthesis of enamides from amides via electrophilic activation with triflic anhydride

and LiHMDS offers a rapid and efficient one-step procedure.[5] This method provides access to
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a wide range of N-cyclic and N-acyclic enamides, which are valuable precursors in synthetic

organic chemistry.[4] The operational simplicity and broad applicability of this protocol make it a

valuable tool for researchers in academia and the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7942871?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7942871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

